AR-A014418

Catalog No.
S519234
CAS No.
487021-52-3
M.F
C12H12N4O4S
M. Wt
308.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AR-A014418

CAS Number

487021-52-3

Product Name

AR-A014418

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)

InChI Key

YAEMHJKFIIIULI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AR A014418, AR-A014418, GSK-3beta inhibitor VIII AR-A014418, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]

The exact mass of the compound N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea is 308.05793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AR-A014418 is a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), characterized by its distinct thiazole urea scaffold. With a cell-free IC50 of 104 nM and a Ki of 38 nM, it provides potent target engagement while maintaining blood-brain barrier (BBB) permeability. For procurement and laboratory operations, AR-A014418 offers quantifiable handling advantages, including high solubility (up to 100 mM in DMSO) and thermal stability at room temperature for up to one year in solid form. These physicochemical properties, combined with its specific structural binding mode at the GSK-3β hinge region, make it a reliable precursor and tool compound for neurodegeneration models, oncology research, and high-throughput screening workflows where reagent consistency and high-concentration dosing are critical [1].

Substituting AR-A014418 with generic or legacy GSK-3 inhibitors—such as Lithium Chloride (LiCl), SB216763, or Kenpaullone—frequently results in compromised experimental integrity due to off-target polypharmacology. Many conventional GSK-3 inhibitors exhibit high cross-reactivity with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5, which share structural homology with GSK-3. Using these cross-reactive substitutes in cellular assays inadvertently triggers cell cycle arrest or alters microtubule dynamics independently of GSK-3, confounding apoptosis and neurobiology data. AR-A014418’s specific thiazole urea structure prevents this, offering a >1000-fold selectivity window over CDK2/5. Furthermore, compared to the aminopyrimidine CHIR99021, AR-A014418 demonstrates a cleaner broad-kinome profile, preventing the off-target activation of secondary pathways and ensuring that procurement of this exact compound yields unambiguous, reproducible target validation [1].

Absolute Selectivity Over Cyclin-Dependent Kinases (CDK2/5)

A primary failure point for many GSK-3 inhibitors is their inability to distinguish between GSK-3 and CDKs, leading to artefactual cell cycle disruption. AR-A014418 effectively mitigates this risk. While it inhibits GSK-3β with an IC50 of 104 nM, quantitative kinase profiling demonstrates that its IC50 for both CDK2 and CDK5 strictly exceeds 100 μM. This represents a >1000-fold selectivity window, contrasting sharply with older generation inhibitors like Kenpaullone or BIO which heavily cross-react with CDKs. This strict selectivity ensures that phenotypic changes are exclusively driven by GSK-3 inhibition [1].

Evidence DimensionInhibition of CDK2 and CDK5 (IC50)
Target Compound Data>100,000 nM (>100 μM)
Comparator Or BaselineStandard pan-kinase inhibitors (e.g., BIO, Kenpaullone)
Quantified Difference>1000-fold selectivity window for GSK-3 over CDKs
ConditionsIn vitro cell-free kinase assay

Eliminates confounding cell-cycle arrest artifacts, ensuring reliable data generation in oncology and neurobiology assays.

Superior Broad-Kinome Cleanliness vs. Standard Benchmarks

Beyond CDKs, AR-A014418 offers a highly restricted off-target profile across the broader kinome. In a comprehensive KINOMEscan profiling assay evaluating competitive binding against over 300 kinases, AR-A014418 inhibited only 9 non-mutant kinases by >50% at a 10 μM concentration. In direct comparison, the widely procured benchmark CHIR99021 inhibited 18 kinases, and SB216763 inhibited 37 kinases under identical conditions. This 50% to 75% reduction in off-target kinome hits makes AR-A014418 a highly differentiated choice for precise mechanistic studies where polypharmacology must be minimized [1].

Evidence DimensionNumber of off-target kinases inhibited by >50% at 10 μM
Target Compound Data9 kinases
Comparator Or BaselineCHIR99021 (18 kinases) and SB216763 (37 kinases)
Quantified Difference50% to 75% reduction in off-target kinome interaction
ConditionsKINOMEscan broad profiling assay (300+ kinases) at 10 μM

Provides superior confidence in target validation, reducing the risk of false positives caused by unintended secondary pathway activation.

Cellular Potency in Tau Phosphorylation Models

For neurodegeneration research, the ability of a compound to penetrate cells and engage its target without requiring toxic concentrations is critical. AR-A014418 effectively blocks tau phosphorylation at the GSK-3-specific Ser-396 site with a cellular IC50 of 2.5 to 2.7 μM in 3T3 fibroblasts. When compared to the legacy benchmark Lithium Chloride (LiCl), which requires millimolar concentrations (IC50 ~ 1.5 mM) to achieve similar effects, AR-A014418 is approximately 500-fold more potent in cellular environments. This allows for low-micromolar dosing, avoiding the severe osmotic stress and cellular toxicity associated with high-dose lithium treatments [1].

Evidence DimensionInhibition of cellular tau phosphorylation (Ser-396) IC50
Target Compound Data2.5 - 2.7 μM
Comparator Or BaselineLithium Chloride (LiCl) baseline (~1.5 mM)
Quantified Difference~500-fold greater cellular potency
Conditions3T3 fibroblasts expressing human four-repeat tau protein

Enables precise, low-dose neurodegeneration modeling without the confounding cellular toxicity and osmotic stress of millimolar lithium.

High-Concentration Formulation Compatibility and Stability

Procurement decisions for high-throughput screening and in vivo studies heavily depend on a compound's physical handling traits. AR-A014418 exhibits high solubility, capable of reaching 100 mM in anhydrous DMSO, which is significantly higher than many complex macrocyclic or highly lipophilic inhibitors that cap at 10-20 mM. Furthermore, the solid powder demonstrates thermal stability at room temperature for up to one year. This eliminates the strict -20°C continuous cold-chain requirements typical of more fragile kinase inhibitors, lowering shipping costs and reducing the risk of degradation during prolonged laboratory storage .

Evidence DimensionMaximum DMSO solubility and ambient stability
Target Compound Data100 mM solubility; 1-year stability at room temperature
Comparator Or BaselineStandard fragile small-molecule inhibitors (10-20 mM max; strict -20°C requirement)
Quantified Difference5x to 10x higher stock concentration ceiling with zero cold-chain dependency for solid storage
ConditionsAnhydrous DMSO formulation and ambient solid storage

Reduces cold-chain logistics costs and enables the preparation of ultra-high-concentration stock solutions for demanding in vivo or high-throughput applications.

Precision Neurodegeneration and Tauopathy Modeling

Because AR-A014418 readily crosses the blood-brain barrier and exhibits a ~500-fold potency advantage over lithium in blocking tau Ser-396 phosphorylation, it is a highly suitable procurement choice for Alzheimer's disease and ALS models. Its strict lack of CDK5 cross-reactivity ensures that observed neuroprotective effects and tau dynamics are solely attributable to GSK-3β inhibition, preventing the artefactual cytoskeletal changes common with less selective agents [1].

Oncology and Apoptosis Pathway Validation

In cancer research, particularly involving pancreatic ductal adenocarcinoma and chronic lymphocytic leukemia (CLL), AR-A014418 is utilized to validate the role of GSK-3 in apoptosis and Notch1 signaling. Its >1000-fold selectivity against CDK2 ensures that researchers can accurately measure GSK-3-mediated cell death without accidentally triggering CDK-driven cell cycle arrest, a common failure point when using generic pan-kinase inhibitors [2].

High-Throughput Screening (HTS) Baseline Control

Due to its 100 mM DMSO solubility, 1-year room temperature stability, and highly characterized kinome profile (inhibiting only 9 off-target kinases at 10 μM), AR-A014418 serves as a highly reproducible positive control in automated HTS workflows. It provides a reliable baseline for evaluating the potency and selectivity of next-generation GSK-3 or dual-kinase inhibitors without introducing formulation bottlenecks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.05792605 Da

Monoisotopic Mass

308.05792605 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

87KSH90Q6D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

487021-52-3

Wikipedia

Ar-ao-14418

Dates

Last modified: 08-15-2023
1: Kunnimalaiyaan S, Gamblin TC, Kunnimalaiyaan M. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. HPB (Oxford). 2015 Sep;17(9):770-6. doi: 10.1111/hpb.12442. Epub 2015 Jul 6. PubMed PMID: 26147011; PubMed Central PMCID: PMC4557650.
2: Tunçdemir M, Yıldırım A, Karaoğlan A, Akdemir O, Oztürk M. AR-A014418 as a glycogen synthase kinase-3 inhibitor: anti-apoptotic and therapeutic potential in experimental spinal cord injury. Neurocirugia (Astur). 2013 Jan-Feb;24(1):22-32. doi: 10.1016/j.neucir.2011.12.006. Epub 2012 Oct 30. PubMed PMID: 23116585.
3: Mazzardo-Martins L, Martins DF, Stramosk J, Cidral-Filho FJ, Santos AR. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action. Neuroscience. 2012 Dec 13;226:411-20. doi: 10.1016/j.neuroscience.2012.09.020. Epub 2012 Sep 19. PubMed PMID: 23000630.
4: Hicks JW, Wilson AA, Rubie EA, Woodgett JR, Houle S, Vasdev N. Towards the preparation of radiolabeled 1-aryl-3-benzyl ureas: Radiosynthesis of [(11)C-carbonyl] AR-A014418 by [(11)C]CO(2) fixation. Bioorg Med Chem Lett. 2012 Mar 1;22(5):2099-101. doi: 10.1016/j.bmcl.2011.12.139. Epub 2012 Jan 10. PubMed PMID: 22321216.
5: Martins DF, Rosa AO, Gadotti VM, Mazzardo-Martins L, Nascimento FP, Egea J, López MG, Santos AR. The antinociceptive effects of AR-A014418, a selective inhibitor of glycogen synthase kinase-3 beta, in mice. J Pain. 2011 Mar;12(3):315-22. doi: 10.1016/j.jpain.2010.06.007. Epub 2010 Aug 12. PubMed PMID: 20705523.
6: Nguyen TB, Lucero GR, Chana G, Hult BJ, Tatro ET, Masliah E, Grant I, Achim CL, Everall IP; HIV Neurobehavioral Research Group. Glycogen synthase kinase-3beta (GSK-3beta) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus-mediated neurotoxicity in primary human neurons. J Neurovirol. 2009 Sep;15(5-6):434-8. doi: 10.1080/13550280903168131. PubMed PMID: 19688630; PubMed Central PMCID: PMC3065998.
7: Vasdev N, Garcia A, Stableford WT, Young AB, Meyer JH, Houle S, Wilson AA. Synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418): a radiolabelled glycogen synthase kinase-3beta specific inhibitor for PET studies. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5270-3. Epub 2005 Oct 3. PubMed PMID: 16202587.
8: Gould TD, Einat H, Bhat R, Manji HK. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test. Int J Neuropsychopharmacol. 2004 Dec;7(4):387-90. Epub 2004 Jul 26. PubMed PMID: 15315719.
9: Bhat R, Xue Y, Berg S, Hellberg S, Ormö M, Nilsson Y, Radesäter AC, Jerning E, Markgren PO, Borgegård T, Nylöf M, Giménez-Cassina A, Hernández F, Lucas JJ, Díaz-Nido J, Avila J. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003 Nov 14;278(46):45937-45. Epub 2003 Aug 19. PubMed PMID: 12928438.

Explore Compound Types